Cas no 1421311-74-1 (6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Pyridazinecarboxylic acid, 6-(3-fluorophenyl)-2,3-dihydro-3-oxo-
- 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
-
- インチ: 1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
- InChIKey: VUUIGXSBMCAUNP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NN=C(C2=CC=CC(F)=C2)C=C1C(O)=O
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 1.84±0.20(Predicted)
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2828-2.5g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-2828-0.25g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | F270291-500mg |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1967-2828-5g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-2828-0.5g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | F270291-100mg |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1967-2828-1g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | F270291-1g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1967-2828-10g |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1421311-74-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 関連文献
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
9. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidに関する追加情報
Introduction to 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS No. 1421311-74-1)
6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, identified by its CAS number 1421311-74-1, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the pyridazine class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development.
The structural features of this molecule make it a promising candidate for further investigation. The presence of a fluorophenyl group and a carboxylic acid moiety at the 4-position of the pyridazine ring introduces unique electronic and steric properties that can influence its reactivity and biological interactions. These characteristics have been the focus of numerous studies aimed at understanding its pharmacological profile and exploring its therapeutic potential.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. Pyridazine derivatives, in particular, have shown promise as intermediates in the synthesis of various bioactive molecules. The compound in question, 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, is no exception. Its unique structure has prompted researchers to explore its potential as a scaffold for developing new drugs targeting various diseases.
The fluorophenyl substituent is particularly noteworthy due to the presence of fluorine, an element that can significantly alter the properties of organic compounds. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. These effects have made fluorinated compounds increasingly popular in drug design. The incorporation of a fluorophenyl group in 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid suggests that it may exhibit enhanced biological activity compared to its non-fluorinated counterparts.
The carboxylic acid functionality at the 4-position of the pyridazine ring provides another layer of complexity to this compound. Carboxylic acids are well-known for their ability to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets. This feature makes 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid a potentially valuable candidate for designing molecules with improved binding affinity and selectivity.
In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds are essential steps toward developing new therapeutic agents. The compound 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, with its unique structural features, has been the subject of several synthetic studies aimed at optimizing its production and exploring its reactivity. These efforts have led to the development of efficient synthetic routes that could be adapted for large-scale production.
The pharmacological evaluation of 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has revealed several interesting properties. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, research has shown that this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and biological targets. These studies have provided insights into how the structural features of this compound contribute to its binding affinity and selectivity. By leveraging computational methods, researchers have been able to predict potential drug candidates with high accuracy, reducing the time and cost associated with traditional screening methods.
The development of novel synthetic methodologies has also been a key focus area for researchers working with 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid strong>. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable synthesis routes. These innovations not only improve yield but also minimize waste generation, aligning with global efforts to promote environmentally friendly chemical practices.
The future prospects for 6-(< strong >3-fluorophenyl strong >)-< strong > 3 - oxo - 2 , 3 - dihydrop y rid az ine - 4 - car box y l ic ac id strong > are promising. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical trials.
In conclusion, 6-(< strong > 3 - fluoro phen yl strong >)-< strong > 3 - ox o - 2 , 3 - dihydrop y rid az ine - 4 - car box y l ic ac id strong > (CAS No. < strong >1421311 -74 -1 strong>) represents a significant advancement in chemical pharmaceutical research. Its unique structural features and promising biological activities make it a valuable compound for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of next-generation therapeutic agents.
1421311-74-1 (6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) 関連製品
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